molecular formula C6H8N2O3S B1344493 N-(3-hydroxypyridin-2-yl)methanesulfonamide CAS No. 1082766-43-5

N-(3-hydroxypyridin-2-yl)methanesulfonamide

Cat. No. B1344493
M. Wt: 188.21 g/mol
InChI Key: HVICPRDZEQGIAD-UHFFFAOYSA-N
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Description

“N-(3-hydroxypyridin-2-yl)methanesulfonamide” is a small molecule with the molecular formula C6H8N2O3S and a molecular weight of 188.21 g/mol . It is also known as PXS-4728A and is under development as a potential treatment option for a variety of chronic diseases.


Molecular Structure Analysis

The IUPAC name for this compound is N-(5-hydroxy-2-pyridinyl)methanesulfonamide . The InChI code for this compound is 1S/C6H8N2O3S/c1-12(10,11)8-6-3-2-5(9)4-7-6/h2-4,9H,1H3,(H,7,8) .


Physical And Chemical Properties Analysis

“N-(3-hydroxypyridin-2-yl)methanesulfonamide” is a solid substance . The storage temperature for this compound is room temperature .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Synthetic Methods : Research has been conducted on the synthesis of various methanesulfonamide derivatives, showcasing methods for elaborating on the core structure of methanesulfonamides to create compounds with potential for further chemical and pharmacological studies. For instance, studies have detailed synthetic routes for (indol-3-yl)methanesulfonamide and its derivatives, highlighting the versatility of methanesulfonamides in chemical synthesis (Korolev et al., 2003).
  • Chemical Properties and Structural Studies : Investigations into the structural aspects of methanesulfonamide derivatives, such as their crystal structures and hydrogen bonding patterns, provide insight into their potential as ligands in metal coordination or as building blocks in supramolecular chemistry. Studies have characterized the crystal structures of nimesulide triazole derivatives to understand the effect of substitution on their supramolecular assembly, emphasizing the importance of these analyses in drug design and material science (Dey et al., 2015).

Potential Applications in Catalysis and Material Science

  • Catalysis : Methanesulfonamide and its derivatives have been studied for their roles in catalytic processes, such as the Sharpless asymmetric dihydroxylation, where methanesulfonamide acts as a cosolvent and a general acid catalyst, showcasing its utility in enhancing reaction efficiencies and selectivities (Junttila & Hormi, 2009).
  • Material Science : The synthesis and modification of methanesulfonamide derivatives hold relevance in material science, particularly in the development of new ligands for metal coordination. This research points to the potential of these compounds in creating complex materials with specific chemical and physical properties (Jacobs et al., 2013).

Photochemistry and Photolabile Groups

  • Photochemical Applications : Methanesulfonamide derivatives have been evaluated for their photochemical properties, particularly in the context of photolabile groups for nucleic acid modifications. This research suggests the utility of these compounds in the development of light-sensitive probes and agents for biological studies and photodynamic therapy (Vrantza et al., 2006).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H301 and the precautionary statements include P301 + P330 + P331 + P310 . It is non-combustible and is considered a toxic hazardous material or a hazardous material causing chronic effects .

properties

IUPAC Name

N-(3-hydroxypyridin-2-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-12(10,11)8-6-5(9)3-2-4-7-6/h2-4,9H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVICPRDZEQGIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649262
Record name N-(3-Hydroxypyridin-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxypyridin-2-yl)methanesulfonamide

CAS RN

1082766-43-5
Record name Methanesulfonamide, N-(3-hydroxy-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082766-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Hydroxypyridin-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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